4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
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Overview
Description
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperazine ring, a fluorophenyl group, and a tolyloxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and subsequent functionalization with the fluorophenyl and tolyloxy groups. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives of the original compound.
Scientific Research Applications
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
- 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
Uniqueness
Compared to similar compounds, 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine stands out due to its specific substitution pattern and the presence of both fluorophenyl and tolyloxy groups. These features confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-6-8-19(9-7-16)30-22-15-21(24-17(2)25-22)26-10-12-27(13-11-26)31(28,29)20-5-3-4-18(23)14-20/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEKHRZQBKNVAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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